1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one
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Overview
Description
1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one is an organic compound that features a cyclopentane ring with an amino group and a methylprop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with an amine under specific conditions to introduce the amino group. This is followed by the addition of a methylprop-2-en-1-one moiety through a condensation reaction. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and scalability. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with enzymes or receptors, influencing their activity. The cyclopentane ring and methylprop-2-en-1-one moiety can also participate in hydrophobic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone: A precursor in the synthesis of 1-(2-Aminocyclopentyl)-2-methylprop-2-en-1-one.
2-Aminocyclopentanone: A related compound with similar structural features.
Methylprop-2-en-1-one: Another related compound that shares the enone moiety.
Uniqueness
This compound is unique due to the combination of its cyclopentane ring, amino group, and enone moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H15NO |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
1-(2-aminocyclopentyl)-2-methylprop-2-en-1-one |
InChI |
InChI=1S/C9H15NO/c1-6(2)9(11)7-4-3-5-8(7)10/h7-8H,1,3-5,10H2,2H3 |
InChI Key |
JTWAHPGISMPZLI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)C1CCCC1N |
Origin of Product |
United States |
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